Cas no 893638-41-0 (5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid)
5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Pyridin-4-yl)isoxazole-3-carboxylic acid
- 5-(4-Pyridyl)isoxazole-3-carboxylic Acid
- 5-(4-Pyridinyl)-1,2-oxazole-3-carboxylic acid
- 5-(4-pyridinyl)-3-Isoxazolecarboxylic acid
- 5-(Pyridin-4-yl)-1,2-oxazole-3-carboxylic acid
- 5-pyridin-4-yl-1,2-oxazole-3-carboxylic acid
- 6282AJ
- TRA0060420
- SY015173
- 5-(4-Pyridyl)isoxazole-3-carboxylicAcid
- Z234895111
- 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid
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- MDL: MFCD07377115
- Inchi: 1S/C9H6N2O3/c12-9(13)7-5-8(14-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
- InChI Key: HTIKJHQMKVJKCZ-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)C1C=CN=CC=1
Computed Properties
- Exact Mass: 190.03800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 216
- XLogP3: 0.9
- Topological Polar Surface Area: 76.2
Experimental Properties
- PSA: 76.22000
- LogP: 1.43480
5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
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| Chemenu | CM132896-1g |
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| TRC | P841210-50mg |
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$ 50.00 | 2022-06-03 | ||
| TRC | P841210-100mg |
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$ 295.00 | 2022-06-03 | ||
| Apollo Scientific | OR928917-100mg |
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893638-41-0 | 95% | 100mg |
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5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid Suppliers
5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid
Introduction to 5-(Pyridin-4-yl)-1,2-oxazole-3-carboxylic Acid (CAS No. 893638-41-0)
5-(Pyridin-4-yl)-1,2-oxazole-3-carboxylic acid, also known by its CAS number 893638-41-0, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the pyridine ring and the carboxylic acid group imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various research and development activities.
The structure of 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid can be represented as C10H7N3O2. The pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, provides the compound with strong electron-withdrawing properties. The 1,2-oxazole ring, on the other hand, contributes to the molecule's stability and reactivity. The carboxylic acid group at the 3-position of the oxazole ring further enhances its potential for forming hydrogen bonds and participating in various chemical reactions.
In recent years, 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid has garnered significant attention due to its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid demonstrated potent inhibitory effects on specific enzymes involved in inflammatory pathways. This finding suggests that these compounds could be developed into novel therapeutic agents for treating inflammatory diseases.
Beyond its anti-inflammatory properties, 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid has also shown promise in cancer research. A 2020 study published in Cancer Research highlighted the ability of this compound to inhibit the growth of various cancer cell lines by targeting key signaling pathways. Specifically, it was found to disrupt the activity of kinases involved in cell proliferation and survival. These findings open up new avenues for developing targeted therapies for cancer treatment.
The anti-viral potential of 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid has also been explored. Research conducted at the University of California in 2022 demonstrated that this compound could effectively inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interfering with viral RNA synthesis and assembly processes. This makes 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid a promising candidate for developing broad-spectrum antiviral drugs.
In addition to its biological activities, 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid is also an important intermediate in organic synthesis. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with diverse functionalities. For example, it can be used as a starting material for synthesizing peptidomimetics and other bioactive compounds. The versatility of this compound in synthetic chemistry makes it an essential tool for researchers working on drug design and development.
The synthesis of 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid has been extensively studied and optimized over the years. One common synthetic route involves the reaction of 4-cyanopyridine with an appropriate nitrile or amide followed by cyclization under acidic conditions. This method yields high purity products with good yields. Alternative synthetic strategies have also been developed to improve efficiency and reduce costs, making large-scale production feasible for industrial applications.
In conclusion, 5-(pyridin-4-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 893638-41-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in drug discovery and development processes.
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